molecular formula C20H38O4 B081136 Bis(3-methylbutyl) sebacate CAS No. 10340-42-8

Bis(3-methylbutyl) sebacate

Cat. No. B081136
CAS RN: 10340-42-8
M. Wt: 342.5 g/mol
InChI Key: AZTORLUDPYUCLK-UHFFFAOYSA-N
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Description

Bis(3-methylbutyl) sebacate is a chemical compound with the molecular formula C20H38O4 . It is a type of sebacate, which are esters or salts of sebacic acid .


Molecular Structure Analysis

The molecular structure of Bis(3-methylbutyl) sebacate consists of 20 carbon atoms, 38 hydrogen atoms, and 4 oxygen atoms . The exact mass of the molecule is 342.277008 Da .


Physical And Chemical Properties Analysis

Bis(3-methylbutyl) sebacate has a molecular weight of 342.51300 and a density of 0.934g/cm3 . It has a boiling point of 358.9ºC at 760mmHg .

Scientific Research Applications

  • Hemoglobin Modification : Bis(3,5-dibromosalicyl) sebacate, a related compound, serves as a bifunctional protein crosslinking reagent. It can crosslink hemoglobin, affecting its oxygen affinity and thermal stability (Zhang & Olsen, 1994).

  • Inhibition of Nicotinic Acetylcholine Receptors : Bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate, another variant, inhibits nicotinic acetylcholine receptors, which can impact interpretations of data involving nicotinic receptors (Papke et al., 1994).

  • Solubility in Supercritical Carbon Dioxide : The solubilities of certain sebacate esters, including bis(2-ethylhexyl) sebacate, are significant for their synthesis and application as lubricants (Narayan et al., 2015).

  • Ion-Selective Electrodes : Bis(2-ethylhexyl)sebacate is used in PVC membranes for creating electrodes with specific analytical parameters, such as in the detection of ketoprofen (Lenik, 2012).

  • Sustainable Synthesis of Branched-Chain Diesters : The synthesis of bis(2-ethylbutyl) adipate and bis(2-ethylbutyl) sebacate using a lipase-based catalyst in a solvent-free system is researched for developing sustainable methods for biodegradable lubricants (Serrano‐Arnaldos et al., 2020).

  • Effects on Ca(2+)-channels : Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, a light stabilizer in plastics, can block L-type Ca(2+)-channels, revealing its potential pharmacological activity (Glossmann et al., 1993).

  • Kinetics of Non-Catalytic Synthesis : Studies on the synthesis of bis(2-ethylhexyl)sebacate, a synthetic lubricant, under various conditions provide insights into its manufacturing process (Narayan & Madras, 2017).

  • Toxic Injury of Cardiac Myocytes : Tinuvin 770/bis(2,2,6,6-tetramethyl-4-piperidinyl)sebacate, used as a light stabilizer, can cause injury to cardiac myocytes, highlighting its biological effects (Sótonyi et al., 2001).

properties

IUPAC Name

bis(3-methylbutyl) decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4/c1-17(2)13-15-23-19(21)11-9-7-5-6-8-10-12-20(22)24-16-14-18(3)4/h17-18H,5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTORLUDPYUCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)CCCCCCCCC(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145818
Record name Bis(3-methylbutyl) sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3-methylbutyl) sebacate

CAS RN

10340-42-8
Record name 1,10-Bis(3-methylbutyl) decanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10340-42-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(3-methylbutyl) sebacate
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Record name Bis(3-methylbutyl) sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3-methylbutyl) sebacate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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